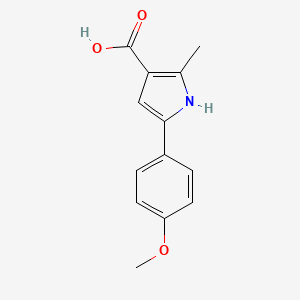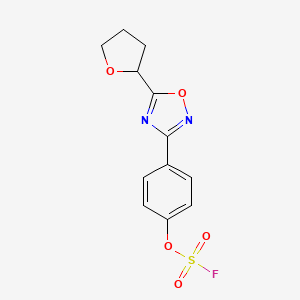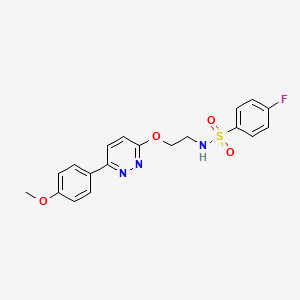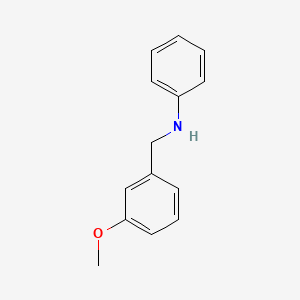
3-(3,4-dimethylphenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethylphenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O4 and its molecular weight is 454.486. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethylphenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethylphenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cytotoxic Activity in Cancer Research
Quinazoline derivatives have been extensively studied for their cytotoxic activities against various cancer cell lines. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a structural similarity to the queried compound, demonstrated potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines, with some compounds showing IC(50) values less than 10 nM. Such research underscores the potential of quinazoline derivatives in developing novel anticancer agents (Deady et al., 2003).
Antimalarial Activity
Quinazoline derivatives have also been synthesized and tested for their antimalarial activities. A study highlighted the synthesis of alpha-dibutylaminomethylbenzo[h]quinoline-4-methanols from 1-amino-naphthalenes, leading to compounds that exhibited significant activity against Plasmodium berghei in mice, although they were found to be moderately phototoxic (Rice, 1976).
Herbicide Development
Further, the discovery of novel pyrazole-quinazoline-2,4-dione hybrids as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors points to the agricultural applications of quinazoline derivatives. These compounds showed excellent herbicidal activity against various weeds, highlighting their potential in addressing resistant weed control and offering a basis for the development of new herbicides (He et al., 2020).
Synthesis and Characterization
The synthesis and characterization of quinazoline derivatives remain a crucial area of research, providing foundational knowledge for further exploration of their biological and pharmacological properties. Studies include the synthesis of novel quinazolinone derivatives as potential anticancer agents and the exploration of photoinduced single electron transfer in the synthesis of quinazolin-4-ones, showcasing the chemical versatility and potential applications of these compounds (Poorirani et al., 2018; Buscemi et al., 1999).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dimethylphenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the 1,2,4-oxadiazole and 3,4-dimethylphenyl groups.", "Starting Materials": [ "2-aminobenzamide", "3,4-dimethylbenzaldehyde", "2-methoxybenzoyl chloride", "sodium azide", "sodium hydride", "acetic anhydride", "phosphorus oxychloride", "triethylamine", "N,N-dimethylformamide", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(3,4-dimethylphenyl)quinazolin-4(3H)-one", "a. 3,4-dimethylbenzaldehyde is condensed with 2-aminobenzamide in ethanol to form 2-(3,4-dimethylphenyl)quinazolin-4(3H)-one.", "Step 2: Synthesis of 3-(2-methoxyphenyl)-1,2,4-oxadiazole", "a. 2-methoxybenzoyl chloride is reacted with sodium azide in the presence of triethylamine and N,N-dimethylformamide to form 2-methoxybenzoyl azide.", "b. The resulting 2-methoxybenzoyl azide is then reacted with acetic anhydride and phosphorus oxychloride to form 3-(2-methoxyphenyl)-1,2,4-oxadiazole.", "Step 3: Synthesis of 3-(3,4-dimethylphenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione", "a. 2-(3,4-dimethylphenyl)quinazolin-4(3H)-one is reacted with sodium hydride in N,N-dimethylformamide to form the corresponding quinazoline anion.", "b. The quinazoline anion is then reacted with 3-(2-methoxyphenyl)-1,2,4-oxadiazole in the presence of water to form 3-(3,4-dimethylphenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione." ] } | |
CAS番号 |
1207026-90-1 |
製品名 |
3-(3,4-dimethylphenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
分子式 |
C26H22N4O4 |
分子量 |
454.486 |
IUPAC名 |
3-(3,4-dimethylphenyl)-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O4/c1-16-12-13-18(14-17(16)2)30-25(31)19-8-4-6-10-21(19)29(26(30)32)15-23-27-24(28-34-23)20-9-5-7-11-22(20)33-3/h4-14H,15H2,1-3H3 |
InChIキー |
DMVSZKBQXYEKGA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5OC)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(5-Bromopyrazin-2-yl)methyl][(4-ethoxy-3-fluorophenyl)methyl]amine](/img/structure/B2741073.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2741077.png)

![2-(benzo[d]isoxazol-3-yl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2741080.png)

![1-phenyl-4-(p-tolyloxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2741084.png)
methanamine](/img/structure/B2741085.png)



